molecular formula C22H21Cl2N5O2S B2986305 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-74-5

1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2986305
CAS RN: 897620-74-5
M. Wt: 490.4
InChI Key: SABPXOKZPJSWDU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21Cl2N5O2S and its molecular weight is 490.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of novel thiazolyl urea derivatives, including those with chlorophenyl and piperazin-1-yl structural components. These compounds have been evaluated for their biological activities. For instance, a study highlighted the synthesis of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, showing promising antitumor activities. This underscores the compound's relevance in the development of potential antitumor agents (S. Ling et al., 2008).

Antifungal and Antibacterial Properties

Derivatives of the compound have been synthesized and characterized for their pharmacologically relevant physicochemical properties, revealing potential as antifungal compounds due to their solubility and adsorption characteristics (T. Volkova, I. Levshin, G. Perlovich, 2020). Additionally, certain derivatives were found to have moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli, highlighting their potential in antibacterial applications (R. Deshmukh et al., 2017).

Structural and Conformational Studies

Structural and conformational studies of tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been conducted. These studies, utilizing NMR and IR spectroscopies, provide insight into the compound's structural flexibility and tautomeric forms, which are crucial for understanding its biological interactions (I. Iriepa, J. Bellanato, 2013).

Inhibitory Potential and Drug Design

Novel piperazine urea derivatives with thiadiazole moieties have been designed and investigated for their inhibition potential against human fatty acid amide hydrolase (hFAAH), revealing compounds with significant inhibitory activity. This research contributes to the development of potent and selective inhibitors for FAAH-associated diseases (Tugçe Gur Maz et al., 2022).

Additional Applications

Further studies have explored the compound's applications in corrosion inhibition, highlighting its effectiveness in protecting mild steel against corrosion in acidic environments. This demonstrates the compound's utility beyond biomedical applications, indicating its versatility in chemical applications (B. Mistry et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2S/c23-15-5-7-16(8-6-15)25-21(31)27-22-26-17(14-32-22)13-20(30)29-11-9-28(10-12-29)19-4-2-1-3-18(19)24/h1-8,14H,9-13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABPXOKZPJSWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.